molecular formula C13H26ClNO B11961528 2-chloro-N-undecylacetamide CAS No. 32322-87-5

2-chloro-N-undecylacetamide

Cat. No.: B11961528
CAS No.: 32322-87-5
M. Wt: 247.80 g/mol
InChI Key: MYYXIJYSHJUXHU-UHFFFAOYSA-N
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Description

2-chloro-N-undecylacetamide is an organic compound with the molecular formula C13H26ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and an undecyl chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-undecylacetamide typically involves the reaction of chloroacetyl chloride with undecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-undecylacetamide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Hydrolysis: Conditions include the use of hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, and alkoxyamides.

    Hydrolysis: Products are undecylamine and chloroacetic acid.

    Reduction: The major product is N-undecylacetamide.

Scientific Research Applications

2-chloro-N-undecylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-undecylacetamide involves its interaction with cellular components. The chloro group can react with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects. Additionally, the undecyl chain can interact with lipid membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methylacetamide
  • 2-chloro-N-phenylacetamide
  • 2-chloro-N,N-dimethylacetamide

Comparison

2-chloro-N-undecylacetamide is unique due to its long undecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its hydrophobicity, making it more effective in interacting with lipid membranes and potentially increasing its antimicrobial activity. In contrast, compounds like 2-chloro-N-methylacetamide and 2-chloro-N-phenylacetamide have shorter chains or aromatic groups, leading to different reactivity and applications .

Properties

CAS No.

32322-87-5

Molecular Formula

C13H26ClNO

Molecular Weight

247.80 g/mol

IUPAC Name

2-chloro-N-undecylacetamide

InChI

InChI=1S/C13H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-15-13(16)12-14/h2-12H2,1H3,(H,15,16)

InChI Key

MYYXIJYSHJUXHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)CCl

Origin of Product

United States

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